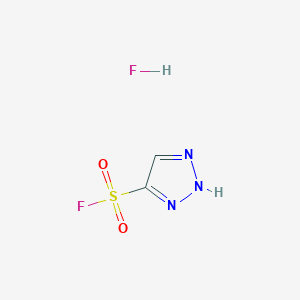

2H-1,2,3-triazole-4-sulfonyl fluoride hydrofluoride

Beschreibung

2H-1,2,3-Triazole-4-sulfonyl fluoride hydrofluoride is a heterocyclic compound featuring a triazole ring fused with a sulfonyl fluoride group (-SO₂F) and stabilized by a hydrofluoride counterion. This compound is synthesized via SuFEx (Sulfur Fluoride Exchange) click chemistry, a method that leverages the reactivity of sulfonyl fluorides for modular and efficient bond formation . The synthesis typically involves substituting bromoethene-sulfonyl fluoride (BESF) precursors, such as 1-bromoethene-1-sulfonyl fluoride, to introduce the triazole moiety . This compound is notable for its stability, reactivity in aqueous conditions, and utility in drug discovery, particularly as a modular building block for pharmacophores and covalent inhibitors .

Eigenschaften

IUPAC Name |

2H-triazole-4-sulfonyl fluoride;hydrofluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2FN3O2S.FH/c3-9(7,8)2-1-4-6-5-2;/h1H,(H,4,5,6);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKPAGNUGXYUXAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNN=C1S(=O)(=O)F.F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3F2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,2,3-triazole-4-sulfonyl fluoride hydrofluoride typically involves the reaction of azides with fluorine-containing compounds. One common method is the Cu(I)-catalyzed 1,3-dipolar azide-alkyne cycloaddition reaction, which produces highly regioselective 4-substituted 1,2,3-triazole products . The reaction conditions often include heating the reactants at reflux in solvents such as toluene, benzene, or alcohols, or using DMF/DMSO as solvents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Sulfonyl Fluoride Group

The sulfonyl fluoride group undergoes nucleophilic substitution, enabling diverse transformations:

- Amidation Reactions : Reacts with primary or secondary amines to form sulfonamides. The reaction is catalyzed by 1-hydroxybenzotriazole (HOBt) and accelerated by fluoride scavengers like 1,1,3,3-tetramethyldisiloxane (TMDS). This system facilitates efficient catalyst turnover, even for sterically hindered substrates .

- Fluorosulfate Activation : In the presence of HOBt and TMDS, the sulfonyl fluoride group activates fluorosulfates for further functionalization, enabling synthesis of sulfamates .

Key Conditions :

| Substrate | Catalyst System | Additive | Yield (%) | Temperature |

|---|---|---|---|---|

| Steric amines | HOBt (1–5 mol%) | TMDS | 85–99 | 25–60°C |

| Branched amines | HOBt/DIPEA | TMDS | 90–95 | 25°C |

Cycloaddition and Click Chemistry

The triazole ring participates in regioselective cycloadditions, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC):

- Click Reactions : Reacts with terminal alkynes or azides to form multisubstituted triazoles. Ionic liquids like choline chloride-CuCl enhance reaction rates and regioselectivity .

- SASF-Mediated Cycloadditions : As a 2-substituted-alkynyl-1-sulfonyl fluoride (SASF), it facilitates [3+2] cycloadditions with azides, forming triazole-linked products .

Acid-Mediated Transformations

The hydrofluoride component acts as an acid catalyst or stabilizer:

- Protonation Effects : Enhances electrophilicity of the sulfonyl fluoride group, promoting reactions with weak nucleophiles. Theoretical studies indicate significant electronic polarization in aqueous environments .

- Stabilization of Intermediates : Stabilizes transient species like N-hydroxybenzotriazole sulfonates during amidation .

Sulfur-Phenolate Exchange

The sulfonyl fluoride group participates in sulfur(VI) exchange reactions, replacing fluoride with phenolate or other nucleophiles:

textExample: 2H-1,2,3-triazole-4-sulfonyl fluoride + Ar-O⁻ → 2H-1,2,3-triazole-4-sulfonate aryl ester + F⁻

This reaction is driven by the high electrophilicity of the sulfur center and the leaving-group ability of fluoride .

Mechanistic Insights

- Catalytic Cycle : HOBt activates the sulfonyl fluoride via intermediate formation (e.g., N-hydroxybenzotriazole sulfonate), while TMDS scavenges fluoride ions to drive the reaction forward .

- DFT Studies : Transition-state calculations reveal a lower energy barrier for amidation (20.1 kcal/mol) compared to fluoride elimination (20.6 kcal/mol), favoring product formation .

Stability and Handling

Wissenschaftliche Forschungsanwendungen

2H-1,2,3-triazole-4-sulfonyl fluoride hydrofluoride has numerous applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 2H-1,2,3-triazole-4-sulfonyl fluoride hydrofluoride involves its interaction with specific molecular targets and pathways. The triazole ring can interact with various enzymes and receptors, modulating their activity. The sulfonyl fluoride group can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules, leading to the inhibition or activation of specific pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares 2H-1,2,3-triazole-4-sulfonyl fluoride hydrofluoride with structurally or functionally related compounds, focusing on synthesis, reactivity, and applications.

Structural Analogues in the Triazole-Sulfonyl Fluoride Family

Key Findings:

- Reactivity in SuFEx Chemistry : The sulfonyl fluoride group in 2H-1,2,3-triazole-4-sulfonyl fluoride hydrofluoride exhibits superior reactivity in SuFEx reactions compared to thione-containing analogues (e.g., the triazole-3(4H)-thione in ). The -SO₂F group forms stable sulfonate esters with silyl ethers, whereas thiones require harsher conditions .

- Biological Applications : Unlike 1-substituted triazole-sulfonyl fluorides (e.g., triazolyl oseltamvir), the hydrofluoride counterion in the target compound enhances solubility in polar solvents, facilitating its use in aqueous-phase reactions .

- Synthetic Efficiency : The BESF-mediated synthesis of the target compound achieves higher yields (~75–85%) compared to traditional NaOH-reflux methods used for phenylsulfonyl-triazole-thiones (~60–70%) .

Functional Analogues with Sulfonyl Fluoride Handles

Key Findings:

- Heterocyclic Advantage : The triazole ring in the target compound provides π-stacking and hydrogen-bonding interactions absent in aryl sulfonyl fluorides, enhancing binding affinity in enzyme-inhibitor complexes .

- Kinetic Reactivity : β-Sultam-sulfonyl fluorides exhibit slower SuFEx reactivity due to steric hindrance from the macrocyclic structure, whereas the triazole-based analogue reacts rapidly under ambient conditions .

Biologische Aktivität

2H-1,2,3-triazole-4-sulfonyl fluoride hydrofluoride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The sulfonyl fluoride moiety contributes to its reactivity and potential as a bioactive agent.

Biological Activity Overview

The biological activity of 2H-1,2,3-triazole-4-sulfonyl fluoride hydrofluoride can be categorized into several areas:

- Antimicrobial Activity : Compounds containing triazole rings have been reported to exhibit significant antifungal and antibacterial properties. For example, derivatives with the 1,2,3-triazole scaffold have shown promising activity against various fungi and bacteria .

- Anticancer Properties : Research indicates that triazole derivatives can act as effective anticancer agents. For instance, studies have demonstrated that substituting amide bonds with triazole rings can enhance the potency of compounds against cancer cell lines .

1. Antifungal Activity

A study evaluated the antifungal activity of various triazole derivatives against Fusarium oxysporum (FOX). The results indicated that certain compounds exhibited minimum inhibitory concentration (MIC) values significantly lower than standard antifungal agents like ketoconazole. For instance:

| Compound | MIC (µg/mL) | Comparison to Ketoconazole |

|---|---|---|

| Compound A | 12.5 | More active |

| Compound B | 28 | Comparable |

These findings suggest that modifications to the triazole structure can lead to enhanced antifungal activity .

2. Anticancer Activity

Another research focused on the anticancer effects of 2H-1,2,3-triazole derivatives on several cancer cell lines. The study found that compounds with specific substitutions on the triazole ring exhibited IC50 values in the low micromolar range:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound C | HeLa | 9.6 |

| Compound D | CEM | 6.0 |

The presence of the triazole moiety was crucial for enhancing bioactivity compared to their non-triazole counterparts .

Synthesis Methods

The synthesis of 2H-1,2,3-triazole-4-sulfonyl fluoride hydrofluoride typically involves a three-step process:

- Formation of Triazole Ring : Utilizing click chemistry techniques to form the triazole from azides and alkynes.

- Sulfonylation : Introducing the sulfonyl fluoride group through a sulfonyl chloride intermediate.

- Hydrofluorination : Finalizing the compound by adding hydrofluoride.

This method allows for high yields and purity of the final product .

Structure-Activity Relationships (SAR)

The SAR studies indicate that:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2H-1,2,3-triazole-4-sulfonyl fluoride hydrofluoride?

- Methodological Answer : The compound can be synthesized via two primary routes:

- SuFEx Click Chemistry : Use 1,2-dibromoethane-1-sulfonyl fluoride (DESF) as a precursor to generate intermediates like 1-bromoethene-1-sulfonyl fluoride (BESF), which can react with triazole derivatives under controlled conditions. This approach allows modular synthesis of sulfonyl fluorides with high yields .

- Fluorination of Sulfonyl Chlorides : React a triazole-4-sulfonyl chloride intermediate with alkylamine hydrofluoride or polyvinyl pyridine hydrofluoride. This method emphasizes optimizing fluorinating agents and reaction stoichiometry to avoid side products .

- Key Considerations : Monitor reaction temperature (typically 0–25°C) and use anhydrous solvents to prevent hydrolysis of intermediates.

Q. What analytical techniques are recommended for structural confirmation of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use NMR to confirm fluorine environments and NMR for proton assignments in the triazole ring .

- Infrared (IR) Spectroscopy : Identify characteristic S-F (1360–1400 cm) and triazole C-N (1500–1600 cm) stretches .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction yields be optimized when synthesizing 2H-1,2,3-triazole-4-sulfonyl fluoride hydrofluoride?

- Methodological Answer :

- Variable Screening : Perform Design of Experiments (DoE) to test factors like fluorinating agent concentration (e.g., 1.2–2.0 equiv. of hydrofluoride) and reaction time (2–24 hours) .

- Catalytic Additives : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance fluoride ion availability in biphasic systems .

- Side Product Mitigation : Use in situ monitoring (e.g., TLC or HPLC) to detect competing pathways, such as sulfonate ester formation, and adjust conditions accordingly .

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR shifts) be resolved?

- Methodological Answer :

- Cross-Validation : Combine X-ray crystallography with DFT calculations to correlate observed shifts with electronic effects or crystal packing .

- Isomer Analysis : Investigate regioisomerism in the triazole ring using 2D NMR (e.g., NOESY) to confirm substitution patterns .

- Dynamic Effects : Consider temperature-dependent NMR studies to rule out conformational exchange broadening signals .

Q. How can the synthesis of this compound be integrated into a broader theoretical framework?

- Methodological Answer :

- Link to Click Chemistry : Frame the synthesis within SuFEx (Sulfur Fluoride Exchange) click chemistry, emphasizing its role in modular bioconjugation or polymer synthesis. Cite mechanistic studies on sulfur-fluorine bond reactivity .

- Reaction Kinetics : Use Eyring plots to correlate activation parameters (ΔH‡, ΔS‡) with solvent polarity or fluorinating agent nucleophilicity .

- Computational Modeling : Apply density functional theory (DFT) to predict transition states and optimize reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.